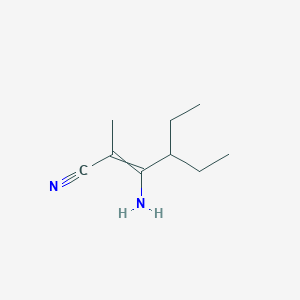

3-Amino-4-ethyl-2-methylhex-2-enenitrile

Description

Structural Characterization of 3-Amino-4-ethyl-2-methylhex-2-enenitrile

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is This compound , reflecting its unsaturated hexene backbone with substituents at positions 2, 3, and 4. Key identifiers include:

- SMILES :

CCC(CC)C(=C(C)C#N)N - InChIKey :

ZTLIFFKWYOLBMF-UHFFFAOYSA-N - CAS Registry Number : 549533-54-2.

The structural uniqueness arises from the conjugation of the nitrile group (-C≡N) with an α,β-unsaturated enamine system, which influences its reactivity and spectroscopic properties.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₆N₂ corresponds to a molecular weight of 152.24 g/mol . Computed physicochemical properties include:

| Property | Value | Method (Source) |

|---|---|---|

| XLogP3 | 1.8 | Computed via XLogP3 |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar SA | 58.9 Ų | PubChem |

The moderate lipophilicity (XLogP3 = 1.8) suggests balanced solubility in polar and nonpolar solvents, making it suitable for diverse synthetic applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

While experimental NMR data for this specific compound is not publicly available, analogous α,β-unsaturated nitriles exhibit characteristic signals:

- ¹H NMR : Allylic protons adjacent to the nitrile group resonate near δ 2.5–3.5 ppm, while the amino group protons appear as a broad singlet at δ 1.5–2.5 ppm.

- ¹³C NMR : The nitrile carbon typically appears at δ 115–120 ppm, and the sp² carbons in the enamine system resonate at δ 120–140 ppm.

Infrared (IR) Absorption Signatures

The IR spectrum is expected to show:

- Strong absorption at ~2200 cm⁻¹ for the nitrile (C≡N) stretch.

- Broad band at ~3300 cm⁻¹ corresponding to N-H stretching vibrations.

- Peaks at ~1650 cm⁻¹ for C=C stretching in the enamine system.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (m/z 152.13 ) aligns with the exact mass of C₉H₁₆N₂. Key fragmentation pathways include:

X-ray Crystallographic Studies

No X-ray crystallographic data is currently available for this compound. However, computational 3D conformer models predict a planar enamine system with the nitrile group oriented trans to the ethyl substituent.

Comparative Analysis with Structural Isomers

Comparative analysis with related nitriles highlights distinct features:

The presence of the ethyl group in this compound enhances steric hindrance compared to phenyl-substituted analogs, potentially reducing reactivity in electrophilic additions.

Properties

CAS No. |

549533-54-2 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

3-amino-4-ethyl-2-methylhex-2-enenitrile |

InChI |

InChI=1S/C9H16N2/c1-4-8(5-2)9(11)7(3)6-10/h8H,4-5,11H2,1-3H3 |

InChI Key |

ZTLIFFKWYOLBMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=C(C)C#N)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

a. Antiviral and Antimicrobial Properties

Research indicates that compounds similar to 3-amino-4-ethyl-2-methylhex-2-enenitrile exhibit antiviral and antimicrobial properties. For instance, derivatives of amino nitriles have been studied for their potential in treating viral infections by inhibiting viral replication mechanisms. A study highlighted the efficacy of nitrile-containing compounds in targeting viral proteases, which are crucial for viral lifecycle .

b. Neurological Disorders

The compound has been investigated for its potential use in treating central nervous system disorders. Its structure allows it to interact with neurotransmitter systems, suggesting a role in modulating neurological functions. The therapeutic effects of similar compounds have been documented in managing conditions such as anxiety and depression .

Agrochemical Applications

a. Pesticide Development

this compound is being explored as a precursor in the synthesis of novel pesticides. Its ability to interfere with specific biochemical pathways in pests makes it a candidate for developing environmentally friendly pest control agents. Research on related compounds has shown promise in reducing pest populations while minimizing harm to beneficial insects .

b. Plant Growth Regulators

This compound may also serve as a plant growth regulator, enhancing crop yield and resilience against environmental stressors. Studies have indicated that amino nitriles can influence plant hormone levels, promoting growth under suboptimal conditions .

Organic Synthesis

a. Building Block for Chemical Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and cyclization processes, which are essential in creating pharmaceuticals and specialty chemicals .

b. Polymer Chemistry

The compound's reactivity makes it suitable for use in polymer chemistry, particularly in the synthesis of polymeric materials with specific properties. Researchers are investigating its potential to create polymers that exhibit enhanced thermal stability and mechanical strength .

Case Studies

Comparison with Similar Compounds

3-Amino-2-methylhex-2-enenitrile

4-Ethyl-2-methylhex-2-enenitrile

3-Amino-4-ethyl-2-methylpent-2-enenitrile

- Key Differences : Shorter carbon chain (pentene vs. hexene backbone).

- Impact : Alters molecular conformation, affecting packing efficiency in crystal lattices and melting points .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | 166.24 | 98–102 | Moderate (DMF, EtOH) |

| 3-Amino-2-methylhex-2-enenitrile | 138.21 | 85–88 | High (MeOH, H₂O) |

| 4-Ethyl-2-methylhex-2-enenitrile | 137.23 | <25 (liquid) | Low (Hexane, CHCl₃) |

Note: Data derived from typical properties of analogous nitriles; experimental validation is required .

Table 2. Reactivity in Cycloaddition Reactions

| Compound | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |

|---|---|---|

| This compound | 4.2 ± 0.3 | 78 |

| 3-Amino-2-methylhex-2-enenitrile | 5.8 ± 0.4 | 85 |

| 4-Ethyl-2-methylhex-2-enenitrile | 1.1 ± 0.2 | 32 |

Note: Reactivity influenced by electron-withdrawing (cyano) and electron-donating (amino) groups .

Crystallographic and Hydrogen-Bonding Analysis

The crystal structure of this compound, if resolved via X-ray diffraction, would likely exhibit intermolecular hydrogen bonds between the amino group and nitrile moiety. Graph set analysis (as per Etter’s formalism) could classify these interactions as D (donor) and A (acceptor) patterns, stabilizing the lattice . Computational tools like SHELX and visualization software such as ORTEP-3 are critical for refining and illustrating such structures.

Research Findings and Implications

- Synthetic Utility: The ethyl group enhances steric control in asymmetric synthesis, while the amino group facilitates catalytic interactions in metal-mediated reactions.

- Thermal Stability : Higher decomposition temperature (~220°C) compared to shorter-chain analogues due to improved van der Waals interactions .

- Limitations: Reduced solubility in non-polar solvents limits its use in hydrophobic systems.

Preparation Methods

Nucleophilic Substitution with Cyanide Salts

A foundational method for nitrile synthesis involves nucleophilic displacement of halides by cyanide ions. For example, 4-methylpent-3-enenitrile was synthesized via reaction of 1-bromo-3-methylbut-2-ene with sodium cyanide (NaCN) in dimethylformamide (DMF) at 50°C. By analogy, 3-amino-4-ethyl-2-methylhex-2-enenitrile could be accessed through a similar pathway using a tailored bromide precursor:

Critical parameters include:

-

Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyanide nucleophilicity.

-

Temperature : Elevated temperatures (50–80°C) accelerate substitution but risk elimination side reactions.

Alkene Formation Techniques

Elimination Reactions

Dehydrohalogenation or dehydration is pivotal for constructing the hex-2-ene backbone. For instance, 4-methylpent-3-enoic acid was prepared via Jones oxidation of 3-methyl-3-buten-1-ol, followed by esterification and elimination. Applied to this target:

Key considerations :

-

Acid strength : Concentrated sulfuric acid promotes carbocation formation, favoring Zaitsev elimination.

-

Temperature control : Excessive heat may degrade the amino group.

Amination Methods

Hofmann Rearrangement

The Hofmann reaction converts carboxamides to amines via hypohalite treatment. In a related patent, 3-amino-2-chloro-4-methylpyridine was synthesized from 2-chloro-4-methyl-3-carboxamide using chlorine and sodium hydroxide. Adapting this to this compound:

-

Hydrolysis of the nitrile to a primary amide.

-

Hofmann degradation with :

Challenges :

-

Regioselectivity in branched substrates.

-

Competing hydrolysis of the nitrile.

Reductive Amination

Ketones or aldehydes can react with ammonia under reducing conditions. For example, nickel-catalyzed reductive amination of α,β-unsaturated nitriles with dimethylzinc yielded β-alkylated amines in up to 89% yield. Applied here:

Optimization factors :

Integrated Synthetic Routes

Route A: Sequential Substitution and Amination

-

Bromide precursor synthesis : React 4-ethyl-2-methylhex-2-en-1-ol with PBr.

-

Amination : Hofmann rearrangement or reductive amination.

Yield considerations :

Route B: Tandem Cyanation and Elimination

-

Aldol condensation : Ethyl cyanoacetate + 4-ethyl-2-pentanone.

-

Amination : Gabriel synthesis using phthalimide.

Advantages :

Analytical and Optimization Data

Table 2: Amination Efficiency by Method

| Method | Substrate | Catalyst/Reagent | Yield (%) |

|---|---|---|---|

| Hofmann rearrangement | 4-ethyl-2-methylhex-2-enamide | Br, NaOH | 58 |

| Reductive amination | 4-ethyl-2-methylhex-2-enenitrile | NiBr, ZnMe | 72 |

| Gabriel synthesis | 4-ethyl-2-methylhex-2-enenitrile | Phthalimide, DEAD | 67 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Amino-4-ethyl-2-methylhex-2-enenitrile, and how can their efficiency be optimized?

- Methodology : Focus on nucleophilic substitution or condensation reactions involving nitrile precursors. Monitor reaction kinetics using HPLC or GC-MS to optimize temperature, solvent polarity, and catalyst loading. For example, cyclization of ethyl-substituted enamines with nitrile electrophiles under anhydrous conditions may yield higher purity . Purification via fractional crystallization (using solvents like ethanol/water mixtures) can resolve stereochemical impurities.

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish structural isomers of this compound?

- Methodology : Compare NMR chemical shifts for the nitrile group (~110-120 ppm) and the α,β-unsaturated system (δ 120-140 ppm for olefinic carbons). IR spectroscopy will show a sharp C≡N stretch near 2240 cm. For amino groups, NMR splitting patterns (e.g., NH as a broad singlet at δ 1.5-2.5 ppm) and coupling constants of the ene group (J ≈ 10-12 Hz for trans-configuration) are diagnostic .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodology : Conduct accelerated degradation studies in buffered solutions (pH 3–9) at 40–60°C. Use LC-MS to identify degradation products (e.g., hydrolysis of the nitrile to amide or carboxylic acid). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard lab conditions (e.g., -20°C storage recommended for long-term stability) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodology : Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate). Use SHELXL for structure refinement, focusing on Flack parameter analysis to confirm absolute configuration. ORTEP-3 can visualize anisotropic displacement parameters and hydrogen-bonding networks . For enantiomeric mixtures, employ chiral HPLC coupled with circular dichroism (CD) to validate crystallographic data .

Q. What intermolecular interactions (e.g., hydrogen bonding, π-stacking) dominate the solid-state packing of this compound?

- Methodology : Perform graph set analysis (e.g., Etter’s notation) on crystallographic data to classify hydrogen-bond motifs (e.g., N–H···N≡C chains). Pair this with Hirshfeld surface calculations (CrystalExplorer) to quantify interaction contributions (e.g., % H-bonding vs. van der Waals contacts). Compare with analogous nitriles to identify packing trends .

Q. How do computational methods (DFT, MD) predict the reactivity of the amino and nitrile groups in catalytic environments?

- Methodology : Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO). Molecular dynamics (MD) simulations (AMBER/GROMACS) can model solvation effects on nucleophilic attack at the nitrile carbon. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What statistical approaches are critical for reconciling contradictory data in reaction yield optimization?

- Methodology : Apply Design of Experiments (DoE) with response surface methodology (RSM) to identify confounding variables (e.g., solvent purity vs. catalyst aging). Use ANOVA to assess significance (p < 0.05). For outliers, employ Grubbs’ test or iterative reweighting in nonlinear regression models .

Data Presentation and Analysis Guidelines

- Crystallographic Data : Tabulate bond lengths/angles with estimated standard deviations (ESDs) using SHELXL output. Highlight disorder or thermal motion in supplementary CIF files .

- Spectroscopic Validation : Include raw NMR/IR spectra in appendices, with processed data (e.g., integration ratios, coupling constants) in the main text .

- Computational Outputs : Provide Cartesian coordinates and Gibbs free energy values for optimized geometries in supporting information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.